

safety and handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-chloro-N-(2,4-dimethoxyphenyl)acetamide
Cat. No.:	B017528

[Get Quote](#)

An In-depth Technical Guide on the Safety and Handling of **2-chloro-N-(2,4-dimethoxyphenyl)acetamide**

Document ID: TGS-CN24DA-20251224 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and physicochemical properties of **2-chloro-N-(2,4-dimethoxyphenyl)acetamide** (CAS No: 101908-41-2). The information herein is compiled from safety data sheets and scientific literature to ensure safe and effective use in a laboratory or research setting.

Section 1: Safety and Hazard Profile

2-chloro-N-(2,4-dimethoxyphenyl)acetamide is a chemical intermediate that requires careful handling due to its potential health hazards.^[1] The primary known hazard is serious eye irritation. As a member of the chloroacetamide class, it should be handled with the assumption of potential skin, and respiratory irritation, and possible toxicity if ingested, though specific data for this compound is limited.

GHS Classification and Labeling

The Globally Harmonized System (GHS) classification for **2-chloro-N-(2,4-dimethoxyphenyl)acetamide** is summarized below.

Category	GHS Classification
Pictogram	
Signal Word	Warning
Hazard Statements	H319: Causes serious eye irritation.
Precautionary Statements	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Specific toxicological data such as LD50 or LC50 values for **2-chloro-N-(2,4-dimethoxyphenyl)acetamide** are not available in the reviewed literature.^[2] However, the broader class of N-substituted 2-chloroacetamides has been evaluated for a range of biological activities and potential toxicities. Some chloroacetamide herbicides have been shown to induce oxidative stress. It is crucial to handle this compound as potentially hazardous and to prevent all direct contact and inhalation.

Section 2: Physical and Chemical Properties

A summary of the known physical and chemical properties is provided below. Experimental data for properties such as melting point and boiling point are not available in the reviewed literature.

Property	Value
CAS Number	101908-41-2
Molecular Formula	C ₁₀ H ₁₂ ClNO ₃ [1]
Molecular Weight	229.66 g/mol [1]
Appearance	Solid
Solubility	Expected to have low solubility in water and moderate solubility in organic solvents like ethanol and DMSO. [3]
Melting Point	Data not available
Boiling Point	Data not available
InChI Key	SPDLCISEBHCEFN-UHFFFAOYSA-N

Section 3: Handling, Storage, and Disposal

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

- Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
- A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[\[4\]](#)
- Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.
- Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and trousers. Avoid exposed skin. For larger quantities or in case of spill risk, consider impervious clothing.

Safe Handling Procedures

- Avoid contact with skin, eyes, and clothing.
- Avoid the formation and inhalation of dust.[4]
- Do not eat, drink, or smoke in the laboratory.
- Wash hands thoroughly after handling.

Storage Conditions

- Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]
- Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
- The recommended storage class code is 11 for combustible solids.

Disposal

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
- Do not allow the product to enter drains.

Section 4: Reactivity and Stability

- Chemical Stability: The compound is stable under recommended storage conditions.[5]
- Reactivity Profile: The chemical reactivity of N-aryl 2-chloroacetamides is primarily defined by the electrophilic nature of the carbon atom bonded to the chlorine. This makes the compound susceptible to nucleophilic substitution, where the chlorine atom can be displaced by various nucleophiles.
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5]
- Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NO_x), and

hydrogen chloride (HCl) gas.[5]

Section 5: First Aid and Emergency Procedures

Exposure Route	First Aid Measures
Eye Contact	Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[5]
Skin Contact	Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[4]
Inhalation	Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[4]
Ingestion	Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

- Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [5]
- Accidental Release Measures: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Prevent further leakage or spillage if safe to do so.[4]

Section 6: Experimental Protocols

General Protocol for Handling a Hazardous Powdered Solid

- Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the chemical fume hood is operational.

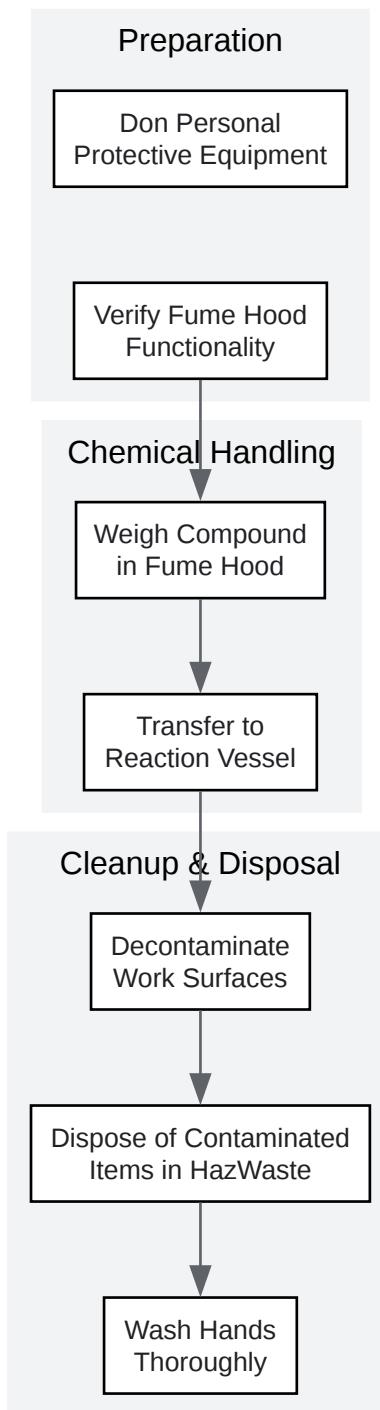
- Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the required amount of **2-chloro-N-(2,4-dimethoxyphenyl)acetamide** to the container using a clean spatula. Avoid creating dust.
- Solubilization: If making a solution, add the solvent slowly to the container with the solid. Gently swirl or stir to dissolve.
- Reaction Setup: Transfer the solid or solution to the reaction vessel within the fume hood.
- Cleanup: Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.
- Post-Handling: Wash hands thoroughly after completing the procedure.

Representative Synthesis Protocol

The following is a representative protocol for the synthesis of **2-chloro-N-(2,4-dimethoxyphenyl)acetamide**, adapted from similar chloroacetylation procedures.^{[6][7]}

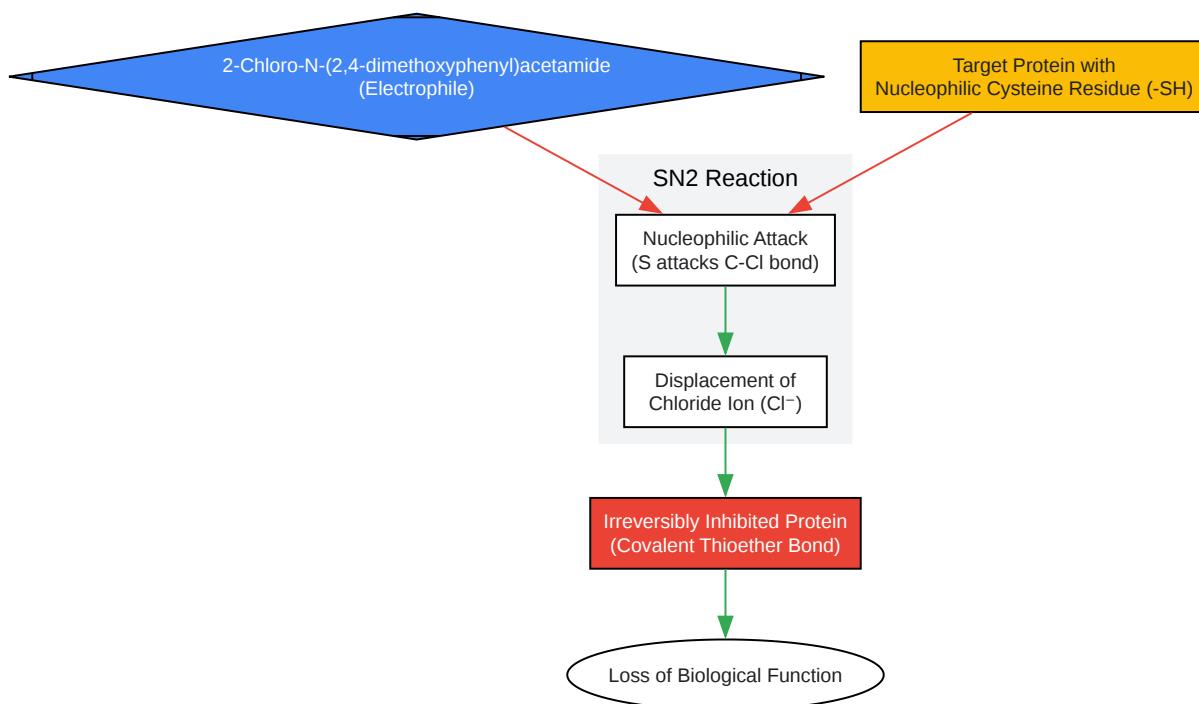
- Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dimethoxyaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Addition: While stirring vigorously, add chloroacetyl chloride (1.05 equivalents) dropwise to the mixture over 10-15 minutes, ensuring the temperature remains low.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

- **Washing:** Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.


Section 7: Biological Activity and Mechanism of Action

While no specific biological studies have been published for **2-chloro-N-(2,4-dimethoxyphenyl)acetamide**, the chloroacetamide chemical class is well-known for its biological activity.

- **General Mechanism:** The primary mechanism of action for chloroacetamides is covalent inhibition. The reactive chloroacetyl group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid residues in proteins, particularly the thiol group of cysteine. This reaction forms a stable, irreversible thioether bond, leading to the permanent inactivation of the target protein.
- **Herbicidal Activity:** In agricultural applications, chloroacetamide herbicides function by inhibiting very-long-chain fatty acid (VLCFA) elongase systems. This disruption of lipid synthesis prevents the formation of stable cell membranes, which is lethal to sensitive plant seedlings.^[3]
- **Antimicrobial Potential:** Other N-aryl 2-chloroacetamides have demonstrated antimicrobial and antifungal activity.^{[6][8]} The proposed mechanisms include binding to ergosterol in the fungal plasma membrane or inhibiting DNA synthesis.^[9] The addition of the chlorine atom to the acetamide structure has been shown to be crucial for the biological activity in some cases.


Section 8: Visualizations

The following diagrams illustrate key logical workflows and mechanisms relevant to the handling and action of this compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of a hazardous powdered chemical.

[Click to download full resolution via product page](#)

Caption: General mechanism of covalent inhibition by chloroacetamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. m.molbase.com [m.molbase.com]
- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 2-chloro-N-(2,4-dimethoxyphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [safety and handling of 2-chloro-N-(2,4-dimethoxyphenyl)acetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b017528#safety-and-handling-of-2-chloro-n-2-4-dimethoxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com